

Application Notes: Azido-PEG3-amino-OPSS in PROTAC Synthesis

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Compound of Interest

Compound Name: Azido-PEG3-amino-OPSS

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component that influences a PROTAC's efficacy, selectivity, and physicochemical properties.[2][5]

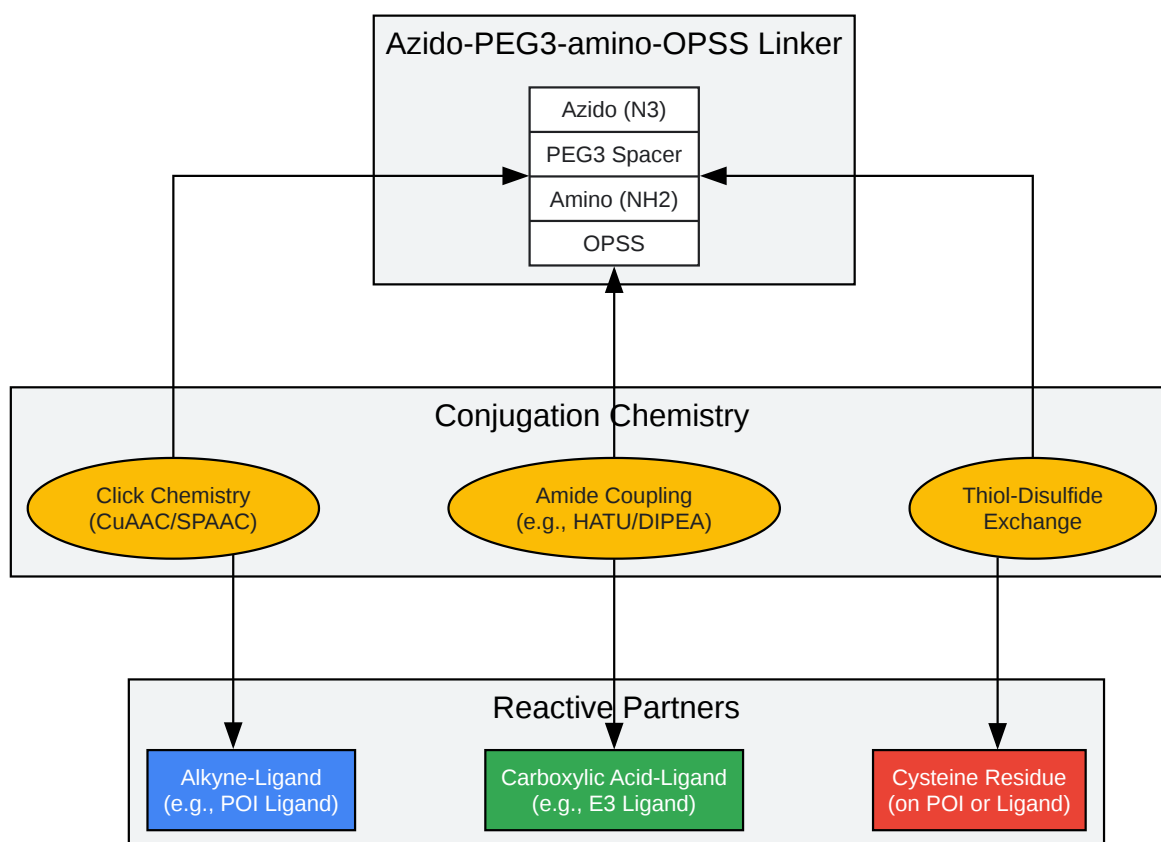
Azido-PEG3-amino-OPSS is a versatile, heterotrifunctional PEG-based linker precursor designed for advanced PROTAC synthesis. It incorporates three key functional groups:

- **Azide (N_3) Group:** Enables highly efficient and specific conjugation to alkyne-functionalized molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[6][7]
- **Amino (NH_2) Group:** Provides a nucleophilic handle for standard amide bond formation with activated carboxylic acids, a common feature on POI or E3 ligase ligands.[8]
- **Ortho-pyridyl disulfide (OPSS) Group:** Acts as a reactive handle for thiol-disulfide exchange, allowing for covalent conjugation to cysteine residues on proteins or ligands.[9] This feature is particularly useful for cysteine-directed PROTACs or for introducing specific functionalities.

The PEG3 (triethylene glycol) backbone enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability—common challenges in PROTAC development.[5][10]

Logical Structure and Reactivity

The **Azido-PEG3-amino-OPSS** linker offers modularity in PROTAC assembly. The orthogonal nature of its reactive groups allows for a stepwise, controlled synthesis strategy.



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Caption: Reactivity of the **Azido-PEG3-amino-OPSS** linker.

Applications in PROTAC Synthesis

- **Modular "Click Chemistry" Assembly:** The most common application involves a convergent synthesis strategy.^[3] An E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid handle is first coupled to the linker's amino group. The resulting azide-functionalized intermediate is then "clicked" onto a POI ligand that has been modified with an alkyne group. This modular approach allows for the rapid generation of PROTAC libraries by varying the POI and E3 ligase ligands.^{[11][12]}
- **Cysteine-Directed PROTACs:** The OPSS group enables the development of PROTACs that covalently bind to a cysteine residue on the target protein. This can enhance binding affinity and selectivity. In this approach, the azide and amino groups are used to attach the E3 ligase ligand and a non-covalent binder for the POI, while the OPSS group facilitates the disulfide bond formation with the target cysteine.
- **Dual-Payload Conjugates:** The trifunctional nature of the linker allows for the creation of more complex molecules, such as antibody-PROTAC conjugates, where the OPSS group could be used to attach the PROTAC to an antibody for targeted delivery.

Data on PEGylated PROTACs

The length and composition of the linker are critical for PROTAC efficacy, directly impacting the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) required for degradation.^[4] ^[13] While specific data for PROTACs using the exact **Azido-PEG3-amino-OPSS** linker is proprietary or dispersed in literature, the general impact of PEG linkers is well-documented. Optimization of linker length is crucial, as a linker that is too short may prevent effective ternary complex formation, while one that is too long can lead to reduced efficiency.^[13]

The following table summarizes representative data for PROTACs utilizing PEG linkers of varying lengths, illustrating the importance of linker optimization for achieving potent degradation.

PROTAC Target	E3 Ligase	Linker Type/Length	DC ₅₀	D _{max} (%)	Cell Line
ER α	VHL	PEG-based (16 atoms)	~1 μ M	~95%	MCF7
ER α	VHL	PEG-based (12 atoms)	~5 μ M	~75%	MCF7
TBK1	CRBN	PEG-based (21 atoms)	3 nM	96%	MM.1S
TBK1	CRBN	PEG-based (29 atoms)	292 nM	76%	MM.1S
KRAS G12C	CRBN	PEG-based	0.03 μ M	>90%	NCI-H358
KRAS G12C	VHL	PEG-based	0.1 μ M	>90%	NCI-H358

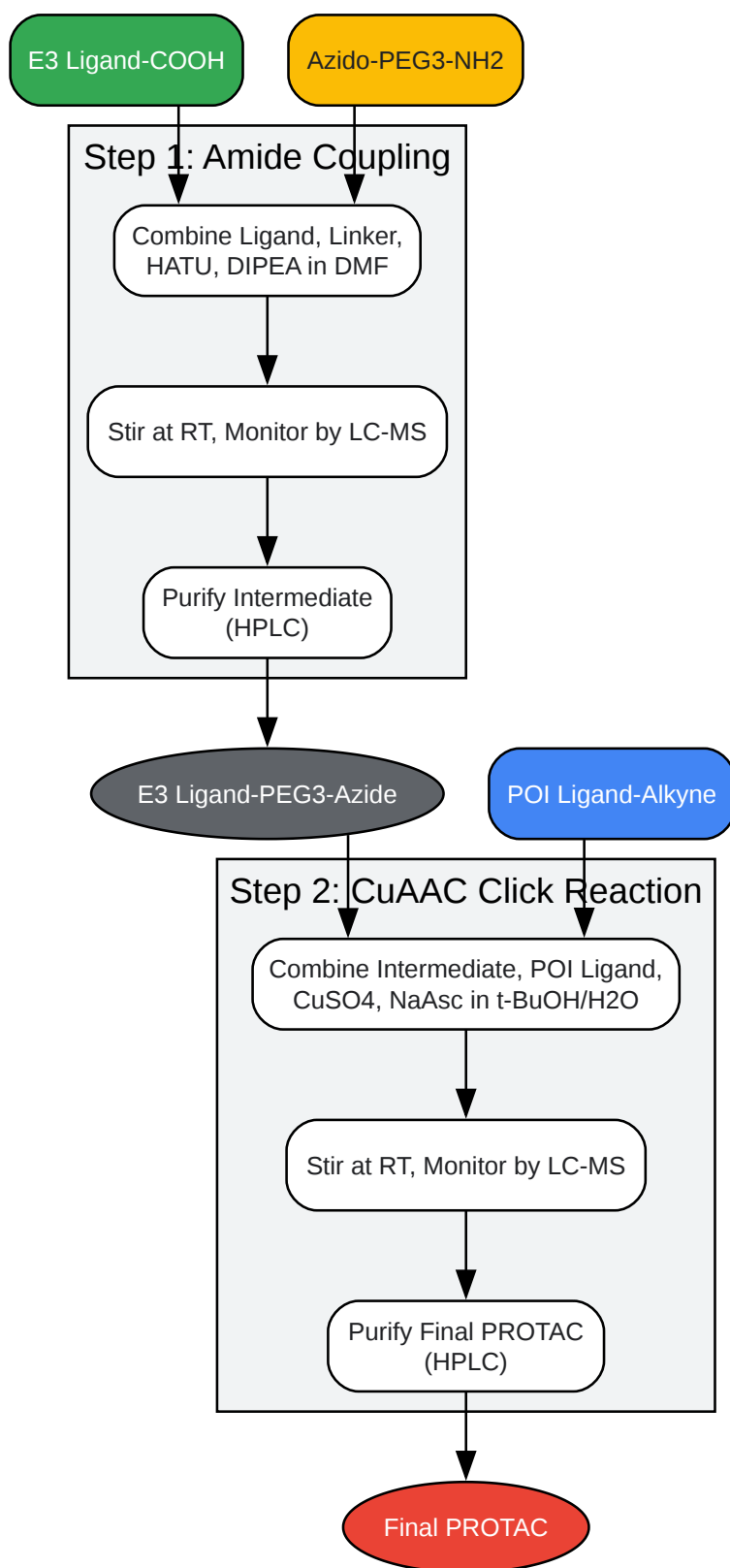
Data is illustrative and compiled from various sources.[\[13\]](#)[\[14\]](#) DC₅₀ (half-maximal degradation concentration) and D_{max} (maximum degradation) are key metrics for PROTAC potency and efficacy.[\[15\]](#)[\[16\]](#)

Protocols: PROTAC Synthesis and Evaluation

Protocol 1: General Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common two-step approach for synthesizing a PROTAC using a heterobifunctional linker like Azido-PEG3-amino.

Workflow Diagram:



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Caption: Workflow for PROTAC synthesis using a PEG-Azido linker.

Step 1: Amide Coupling of E3 Ligase Ligand to Linker

- Reagents & Materials:
 - E3 Ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.0 eq)
 - Azido-PEG3-amino linker (1.1 eq)
 - HATU (1.2 eq)
 - DIPEA (3.0 eq)
 - Anhydrous DMF
 - LC-MS for reaction monitoring
 - Preparative HPLC for purification
- Procedure:
 1. Dissolve the E3 Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
 2. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]
 3. Add the Azido-PEG3-amino linker to the reaction mixture.
 4. Stir the reaction at room temperature for 4-12 hours.
 5. Monitor the reaction progress by LC-MS until the starting material is consumed.
 6. Upon completion, purify the resulting E3 Ligand-Linker-Azide intermediate by preparative HPLC.
 7. Characterize the product by LC-MS and NMR.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents & Materials:

- E3 Ligand-Linker-Azide intermediate (1.0 eq)
- POI Ligand with a terminal alkyne (1.1 eq)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.1-0.3 eq)
- Sodium ascorbate (0.2-0.6 eq)
- Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
- Procedure:
 1. Dissolve the E3 Ligand-Linker-Azide intermediate and the alkyne-functionalized POI Ligand in the chosen solvent system.[\[5\]](#)[\[8\]](#)
 2. In a separate vial, prepare a fresh solution of sodium ascorbate in water.
 3. In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in water.
 4. Add the sodium ascorbate solution to the reaction mixture, followed by the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
 5. Stir the reaction vigorously at room temperature for 12-24 hours.
 6. Monitor the reaction progress by LC-MS.
 7. Upon completion, purify the final PROTAC molecule using preparative HPLC.
 8. Confirm the identity and purity of the final product by LC-MS, HRMS, and NMR.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein (POI) in cells treated with the synthesized PROTAC.

- Materials:
 - Cancer cell line expressing the POI (e.g., MCF7 for ER α)

- Synthesized PROTAC
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
- Primary antibodies (anti-POI, anti-loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system
- Procedure:
 1. Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 μ M) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
 2. Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
 3. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
 4. SDS-PAGE and Western Blot:
 - Load equal amounts of protein (e.g., 20 μ g) onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
 - Incubate the membrane with the primary antibody against the POI overnight at 4°C.

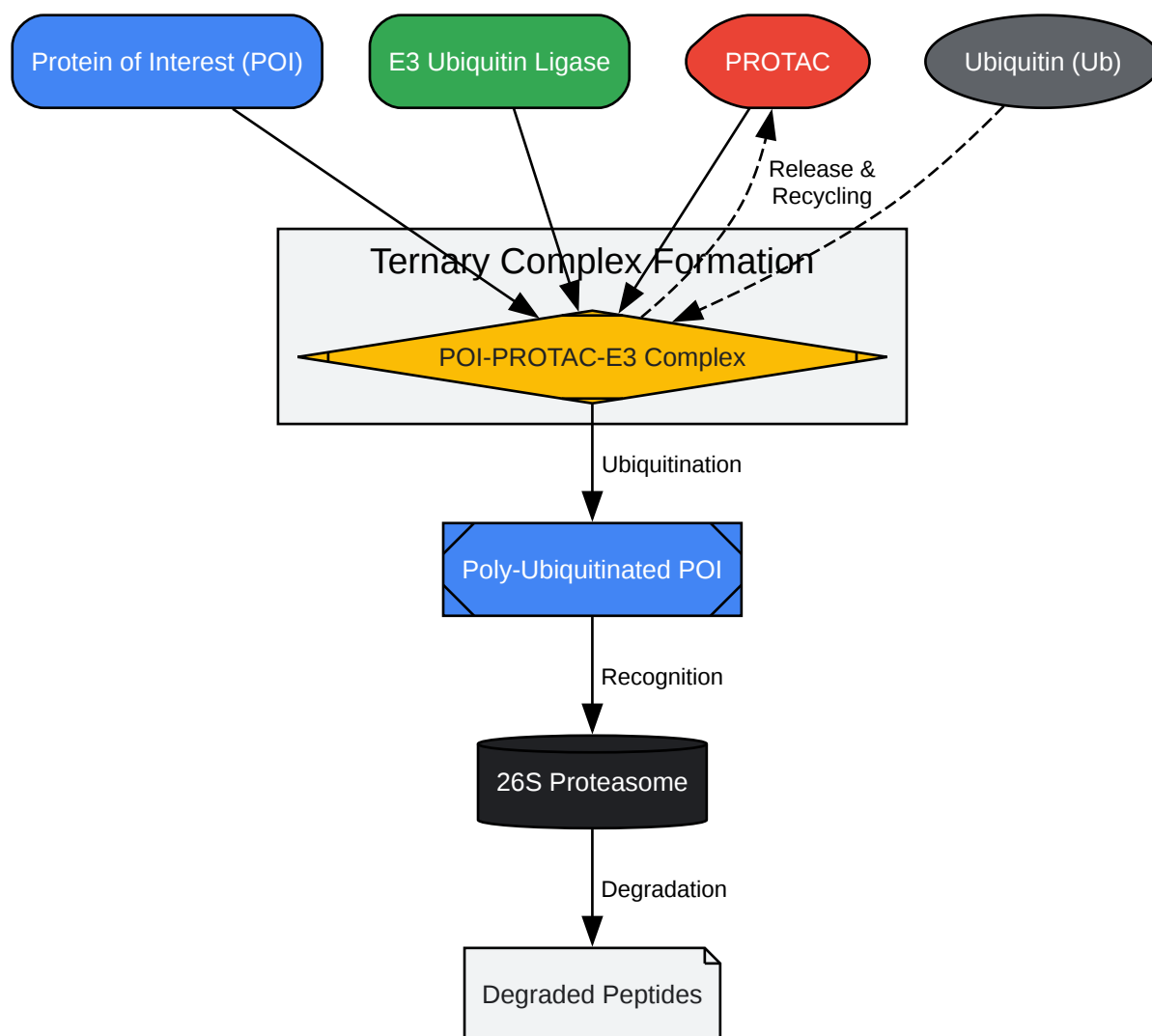
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and apply the ECL substrate.

5. Imaging and Analysis:

- Capture the chemiluminescent signal using an imager.
- Strip the membrane and re-probe with a primary antibody for a loading control.
- Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC_{50} and D_{max} values.

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.



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Caption: The PROTAC-mediated protein degradation pathway.

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